molecular formula C17H15N3O6 B10783269 Balsalazide-d4

Balsalazide-d4

Cat. No. B10783269
M. Wt: 361.34 g/mol
InChI Key: IPOKCKJONYRRHP-RHQRLBAQSA-N
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Description

Balsalazide-d4 is a deuterated form of Balsalazide, which is a prodrug of 5-aminosalicylic acid. Balsalazide is primarily used in the treatment of inflammatory bowel diseases such as ulcerative colitis. The deuterated form, this compound, is often used as an internal standard in analytical chemistry for the quantification of Balsalazide by gas chromatography or liquid chromatography-mass spectrometry .

Preparation Methods

The preparation of Balsalazide-d4 involves several synthetic steps. The process begins with the intermediate N-(4-aminobenzoyl)-β-alanine, which is converted to N-(4-ammoniumbenzoyl)-β-alanine sulfonate salt using a sulfonic acid in water. This intermediate is then treated with aqueous sodium nitrite solution at low temperature to generate N-(4-diazoniumbenzoyl)-β-alanine sulfonate salt. The resulting solution is quenched with aqueous disodium salicylate to furnish Balsalazide disodium solution. Finally, the solution is acidified to isolate Balsalazide, which can be optionally converted to a pharmaceutically acceptable salt .

Chemical Reactions Analysis

Balsalazide-d4 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are 5-aminosalicylic acid and 4-aminobenzoyl-β-alanine.

Scientific Research Applications

Balsalazide-d4 is widely used in scientific research, particularly in the following areas:

Comparison with Similar Compounds

Balsalazide-d4 is compared with other similar compounds such as Mesalazine and Sulfasalazine. While all these compounds are used to treat inflammatory bowel diseases, Balsalazide is unique in its ability to deliver a high concentration of the active drug directly to the distal colon. Mesalazine is the active moiety released from Balsalazide, and Sulfasalazine is another prodrug that releases Mesalazine upon metabolism. Balsalazide is reported to have fewer side effects compared to Sulfasalazine and a faster onset of action compared to Mesalazine .

Similar compounds include:

  • Mesalazine (5-aminosalicylic acid)
  • Sulfasalazine
  • Olsalazine

These compounds share a common mechanism of action but differ in their pharmacokinetic profiles and side effect profiles .

properties

Molecular Formula

C17H15N3O6

Molecular Weight

361.34 g/mol

IUPAC Name

5-[[4-(2-carboxyethylcarbamoyl)-2,3,5,6-tetradeuteriophenyl]diazenyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26)/i1D,2D,3D,4D

InChI Key

IPOKCKJONYRRHP-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)NCCC(=O)O)[2H])[2H])N=NC2=CC(=C(C=C2)O)C(=O)O)[2H]

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

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